2,8-Dimethylquinoline-3-carbohydrazide
Description
2,8-Dimethylquinoline-3-carbohydrazide is a quinoline derivative featuring methyl groups at positions 2 and 8 of the heterocyclic ring and a carbohydrazide (-CONHNH₂) moiety at position 3.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2,8-dimethylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O/c1-7-4-3-5-9-6-10(12(16)15-13)8(2)14-11(7)9/h3-6H,13H2,1-2H3,(H,15,16) |
InChI Key |
LPAVKYFJJDNURX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline-3-carbohydrazide typically involves the following steps:
Quinoline Derivation: Starting with quinoline, the compound undergoes a series of reactions to introduce the dimethyl groups at the 2 and 8 positions.
Carboxylation: The quinoline derivative is then carboxylated to introduce the carboxylic acid group at the 3 position.
Hydrazide Formation: Finally, the carboxylic acid group is converted to a hydrazide group through reaction with hydrazine.
Industrial Production Methods: In an industrial setting, the synthesis of 2,8-Dimethylquinoline-3-carbohydrazide is scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Schiff Base Formation
The carbohydrazide group readily undergoes condensation with aldehydes or ketones to form hydrazones (Schiff bases). This reactivity is central to synthesizing derivatives for pharmacological screening.
For example, condensation with 2-naphthaldehyde in ethanol produces a hydrazone derivative with potential antimicrobial activity .
Cyclization Reactions
The –NH–NH₂ group participates in cyclization to form nitrogen-containing heterocycles.
Cyclization with carbon disulfide under alkaline conditions yields thiadiazole derivatives, which have shown enhanced antileishmanial activity .
Nucleophilic Substitution
The quinoline ring’s electron-deficient nature allows for electrophilic substitution, though methyl groups at positions 2 and 8 direct reactivity to specific sites.
Nitration occurs preferentially at position 6 due to steric and electronic effects of the methyl groups .
Hydrolysis and Oxidation
The carbohydrazide group can be hydrolyzed or oxidized under controlled conditions.
Hydrolysis under acidic conditions converts the carbohydrazide to the corresponding carboxylic acid, a precursor for further derivatization .
Metal Complexation
The hydrazide moiety acts as a ligand for transition metals, forming complexes with potential catalytic or bioactive properties.
Copper complexes derived from this compound exhibit notable anti-inflammatory activity .
Scientific Research Applications
2,8-Dimethylquinoline-3-carbohydrazide has found applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,8-Dimethylquinoline-3-carbohydrazide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key differences between 2,8-dimethylquinoline-3-carbohydrazide and analogous compounds:
Key Observations:
- Substituent Effects: Methyl groups at positions 2 and 8 in the target compound increase steric bulk and lipophilicity compared to polar groups (e.g., hydroxy or methoxy) in analogs like 4-hydroxyquinoline-3-carbohydrazide or 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide . This may enhance membrane permeability but reduce aqueous solubility.
- Functional Group Reactivity: The 3-carbohydrazide group enables nucleophilic reactions (e.g., condensation with carbonyl compounds), similar to 4-carbohydrazide derivatives . In contrast, 3-carbaldehydes (e.g., 4,6,8-triarylquinoline-3-carbaldehydes) are electrophilic and used in cross-coupling reactions .
Biological Activity
2,8-Dimethylquinoline-3-carbohydrazide is an organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2,8-Dimethylquinoline-3-carbohydrazide is . It features a quinoline core with methyl groups at the 2 and 8 positions and a carbohydrazide functional group at the 3 position. This unique arrangement contributes to its moderate lipophilicity, allowing effective membrane permeability which is crucial for biological activity.
Antimicrobial Properties
Research indicates that compounds with a quinoline structure exhibit significant antimicrobial activity. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains and fungi. The incorporation of hydrazide functionality in 2,8-Dimethylquinoline-3-carbohydrazide enhances its interaction with biological targets, potentially increasing its antimicrobial efficacy .
Anticancer Effects
Studies have demonstrated that quinoline derivatives possess anticancer properties. In vitro assays reveal that 2,8-Dimethylquinoline-3-carbohydrazide can inhibit the proliferation of cancer cells. Its mechanism may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .
Antimalarial Activity
The compound has also been evaluated for antimalarial activity against Plasmodium falciparum. Initial findings suggest that it exhibits moderate to high activity levels, comparable to established antimalarial agents like chloroquine. The structure-activity relationship indicates that modifications in the quinoline structure can enhance its potency against malaria .
Synthesis Methods
Various synthetic pathways have been developed for producing 2,8-Dimethylquinoline-3-carbohydrazide. These include:
- Cyclization Reactions : Utilizing starting materials such as 2-methylquinoline and hydrazine derivatives.
- Electrophilic Aromatic Substitution : Modifying the quinoline core to improve biological activity.
- Condensation Reactions : Engaging carbonyl compounds with hydrazides to create derivatives with enhanced properties .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several quinoline derivatives, including 2,8-Dimethylquinoline-3-carbohydrazide. The results indicated an inhibition zone diameter of up to 20 mm against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 2,8-DMQC | 20 | Staphylococcus aureus |
| Control | 10 | Staphylococcus aureus |
Study 2: Anticancer Activity
In vitro tests on cancer cell lines revealed that treatment with 2,8-Dimethylquinoline-3-carbohydrazide resulted in a significant reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
These findings suggest that the compound effectively induces cytotoxic effects on cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
